
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
概要
説明
科学的研究の応用
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research It is utilized as a reagent for the modification of proteins and peptides, allowing researchers to study protein-protein interactions, protein folding, and other biochemical processes
将来の方向性
The future directions for research on “7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride” could include further exploration of its synthesis, chemical reactions, and potential applications in various fields. As it’s used for proteomics research , it could be interesting to explore its interactions with various proteins and its potential use in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethylquinoline with 3-methylbenzoyl chloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as pyridine, to facilitate the formation of the carbonyl chloride group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional optimization for yield and purity.
化学反応の分析
Types of Reactions
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the quinoline ring.
Major Products Formed
Substitution Reactions: Amides, esters, or thioesters, depending on the nucleophile used.
Oxidation Reactions: Oxidized quinoline derivatives.
Reduction Reactions: Reduced quinoline derivatives.
作用機序
The mechanism of action of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic groups on proteins and peptides. The carbonyl chloride group is highly reactive and can form covalent bonds with amino groups, thiol groups, and hydroxyl groups on proteins. This modification can alter the structure and function of the proteins, allowing researchers to study their biochemical properties and interactions.
類似化合物との比較
Similar Compounds
7,8-Dimethylquinoline: A precursor in the synthesis of 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride.
3-Methylbenzoyl Chloride: Another precursor used in the synthesis.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of the carbonyl chloride group. This unique structure allows it to be used as a versatile reagent in proteomics research, enabling the modification of proteins and peptides in ways that other similar compounds may not.
特性
IUPAC Name |
7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(9-11)17-10-16(19(20)22)15-8-7-12(2)13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBZEGKLZFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


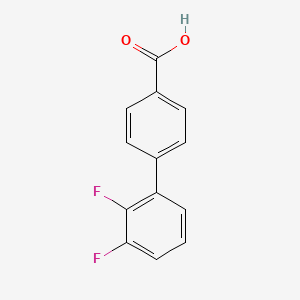
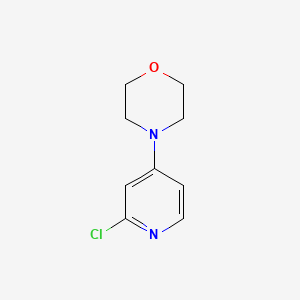
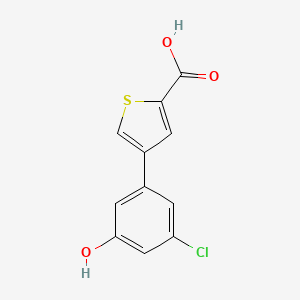
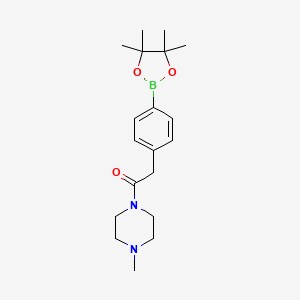

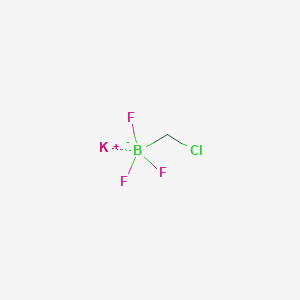
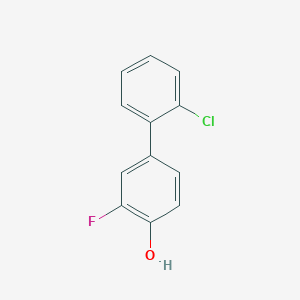
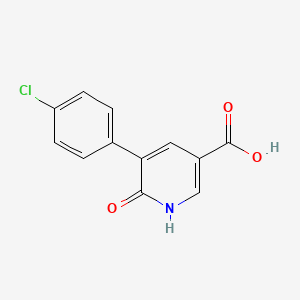

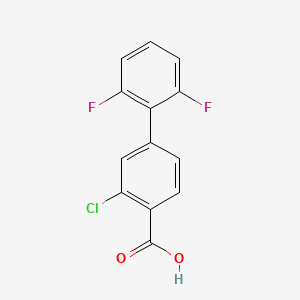
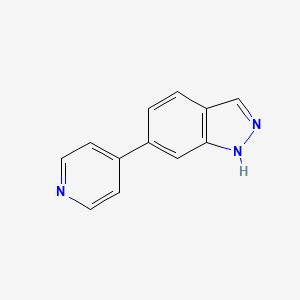
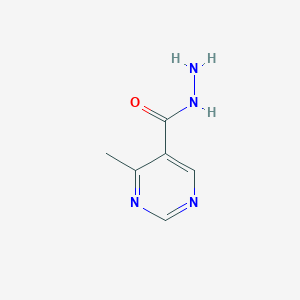

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
